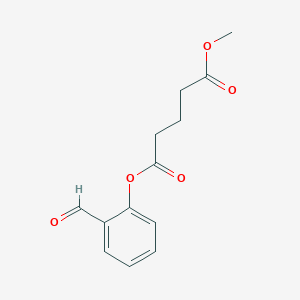

2-Formylphenyl methyl pentanedioate

Description

2-Formylphenyl methyl pentanedioate is an organic compound with a complex structure that includes both an aldehyde group and an ester group

Properties

CAS No. |

920525-49-1 |

|---|---|

Molecular Formula |

C13H14O5 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

5-O-(2-formylphenyl) 1-O-methyl pentanedioate |

InChI |

InChI=1S/C13H14O5/c1-17-12(15)7-4-8-13(16)18-11-6-3-2-5-10(11)9-14/h2-3,5-6,9H,4,7-8H2,1H3 |

InChI Key |

GCCFMXVBUOYLAK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC(=O)OC1=CC=CC=C1C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylphenyl methyl pentanedioate typically involves the esterification of 2-formylphenol with methyl pentanedioate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Formylphenyl methyl pentanedioate may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Formylphenyl methyl pentanedioate undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydrolysis using aqueous sodium hydroxide.

Major Products Formed

Oxidation: 2-Formylphenyl pentanedioic acid.

Reduction: 2-Formylphenyl methyl pentanol.

Substitution: 2-Formylphenol and pentanedioic acid.

Scientific Research Applications

2-Formylphenyl methyl pentanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formylphenyl methyl pentanedioate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may have biological activity.

Comparison with Similar Compounds

Similar Compounds

2-Formylphenyl acetate: Similar structure but with an acetate group instead of a pentanedioate.

2-Formylphenyl butyrate: Similar structure but with a butyrate group instead of a pentanedioate.

Uniqueness

2-Formylphenyl methyl pentanedioate is unique due to the presence of both an aldehyde and an ester group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activity.

Biological Activity

2-Formylphenyl methyl pentanedioate (CAS No. 920525-49-1) is an organic compound notable for its complex structure, which includes both an aldehyde and an ester functional group. This compound has garnered interest in various fields including chemistry, biology, and medicine due to its potential biological activities and applications. This article delves into the biological activity of 2-formylphenyl methyl pentanedioate, summarizing its synthesis, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H14O5 |

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | 5-O-(2-formylphenyl) 1-O-methyl pentanedioate |

| InChI Key | GCCFMXVBUOYLAK-UHFFFAOYSA-N |

Synthesis

The synthesis of 2-formylphenyl methyl pentanedioate typically involves the esterification of 2-formylphenol with methyl pentanedioate. This reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions. The resulting product can be purified through distillation or recrystallization.

The biological activity of 2-formylphenyl methyl pentanedioate is primarily attributed to its functional groups:

- Aldehyde Group : This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

- Ester Group : The ester can undergo hydrolysis, releasing biologically active alcohols and acids.

These interactions suggest that the compound may influence various biochemical pathways, although specific targets remain to be fully elucidated.

Biological Activity

Recent studies have explored the biological activity of 2-formylphenyl methyl pentanedioate, revealing several potential applications:

- Antioxidant Activity : Preliminary investigations indicate that compounds with similar structures exhibit antioxidant properties. The aldehyde functionality may contribute to radical scavenging activities.

- Enzyme Interactions : The compound may interact with enzymes involved in metabolic pathways. For instance, it has been suggested that aldehydes can inhibit certain dehydrogenases, which are crucial in metabolic regulation.

- Pharmaceutical Applications : Given its structural characteristics, 2-formylphenyl methyl pentanedioate is being studied as a potential building block in drug development, particularly for synthesizing pharmaceuticals that target specific diseases.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of this compound:

- A study indicated that derivatives of phenolic compounds often exhibit significant antimicrobial and anti-inflammatory activities. Similar compounds have been shown to inhibit bacterial growth and reduce inflammation markers in vitro .

- Another investigation focused on the cytotoxicity of related compounds against cancer cell lines. While specific data on 2-formylphenyl methyl pentanedioate is limited, the structural similarity suggests potential cytotoxic effects worth exploring further .

Comparative Analysis

To contextualize the biological activity of 2-formylphenyl methyl pentanedioate, it is useful to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-Formylphenyl acetate | Acetate instead of pentanedioate | Antimicrobial properties reported |

| 2-Formylphenyl butyrate | Butyrate instead of pentanedioate | Anti-inflammatory effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.